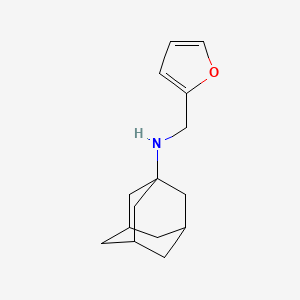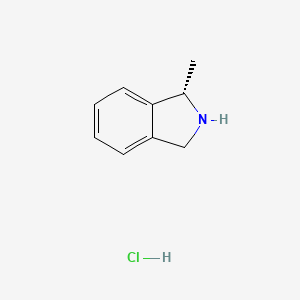![molecular formula C17H16N10O B2796074 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone CAS No. 1795476-50-4](/img/structure/B2796074.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-triazole, a pyrimidine, and a 1,2,3-triazole. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual heterocyclic rings, followed by their coupling using suitable reactions. For example, 1,2,4-triazoles can be synthesized from thiosemicarbazides .Molecular Structure Analysis
The molecular structure of this compound would be confirmed using spectroscopic techniques such as NMR and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the heterocyclic rings could enhance its ability to form hydrogen bonds, which could affect its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including those containing triazole, pyrimidine, and benzo[d][1,2,3]triazole moieties, is a significant area of study. For example, Abdelhamid et al. (2012) developed a method for synthesizing pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines incorporating a naphthofuran moiety. These compounds were elucidated through various analytical techniques, hinting at the method's versatility for creating complex heterocyclic structures (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, with some showing moderate antimicrobial activity (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Biological Activities
The biological activities of these compounds, such as their potential as anti-nociceptive, anti-inflammatory, and antimicrobial agents, are explored through various in-vivo and in-vitro assays. Rajasekaran and Rajagopal (2009) investigated the anti-nociceptive and anti-inflammatory activities of novel triazole derivatives, demonstrating significant efficacy in specific models (Rajasekaran & Rajagopal, 2009). This highlights the potential for developing new therapeutic agents from these chemical frameworks.
Antimicrobial and Anticonvulsant Evaluation
Further studies have evaluated the antimicrobial and anticonvulsant potential of newly synthesized derivatives. For instance, Abdelriheem, Zaki, & Abdelhamid (2017) synthesized new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thieno[2,3-b]pyridine derivatives containing a 1,2,3-triazole moiety and assessed their antimicrobial activities, demonstrating competitive activities against typical antibacterial and antifungal drugs (Abdelriheem, Zaki, & Abdelhamid, 2017).
Mecanismo De Acción
Target of Action
It is known that similar 1,2,4-triazole derivatives have been studied for their anticancer properties . They are believed to interact with various cellular targets, leading to the inhibition of cancer cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cell function and triggers programmed cell death .
Biochemical Pathways
Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth and survival
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting good bioavailability
Result of Action
The compound has been shown to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that the compound is effective at inhibiting cancer cell proliferation at these concentrations .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been shown to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in cellular proliferation and survival.
Cellular Effects
In vitro cytotoxic evaluation of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone has indicated that it can inhibit the proliferation of certain cancer cells, such as MCF-7 and HCT-116 . It appears to exert its effects by inducing apoptosis, a form of programmed cell death .
Molecular Mechanism
Its ability to induce apoptosis in cancer cells suggests that it may interact with biomolecules involved in the regulation of cell survival and death .
Propiedades
IUPAC Name |
2H-benzotriazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N10O/c28-17(12-1-2-13-14(7-12)23-24-22-13)26-5-3-25(4-6-26)15-8-16(20-10-19-15)27-11-18-9-21-27/h1-2,7-11H,3-6H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSONLNEYOLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=NNN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)

![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
